molecular formula C11H7IO2 B2635847 8-Iodo-2-naphthoic acid CAS No. 5088-94-8

8-Iodo-2-naphthoic acid

Cat. No.: B2635847
CAS No.: 5088-94-8
M. Wt: 298.079
InChI Key: YHJSZTVYBQXYDT-UHFFFAOYSA-N
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Description

8-Iodo-2-naphthoic acid is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthoic acid, where an iodine atom is substituted at the 8th position of the naphthalene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .

Preparation Methods

The synthesis of 8-Iodo-2-naphthoic acid typically involves the iodination of 2-naphthoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction conditions and yields. These methods are optimized to produce high-purity this compound suitable for various applications .

Chemical Reactions Analysis

8-Iodo-2-naphthoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters using reagents like thionyl chloride or alcohols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or borane.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Iodo-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodo-2-naphthoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

8-Iodo-2-naphthoic acid can be compared to other halogenated naphthoic acids, such as 8-bromo-2-naphthoic acid and 8-chloro-2-naphthoic acid. While all these compounds share a similar naphthalene backbone, the presence of different halogen atoms imparts unique chemical properties. For instance, the iodine atom in this compound makes it more reactive in substitution reactions compared to its bromo and chloro counterparts .

Similar compounds include:

  • 8-Bromo-2-naphthoic acid
  • 8-Chloro-2-naphthoic acid
  • 8-Fluoro-2-naphthoic acid

Each of these compounds has its own set of applications and reactivity profiles, making them valuable in different areas of research and industry .

Properties

IUPAC Name

8-iodonaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJSZTVYBQXYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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